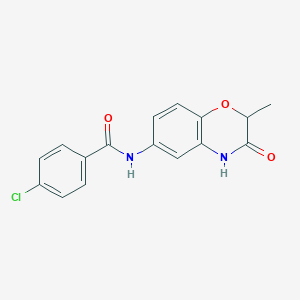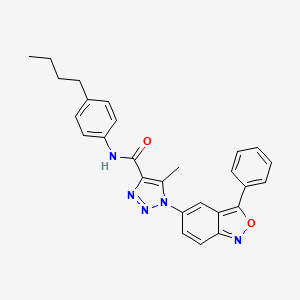![molecular formula C19H11Cl2FN4O2S B11322545 N-(3-Chloro-4-fluorophenyl)-2-{[4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamide](/img/structure/B11322545.png)
N-(3-Chloro-4-fluorophenyl)-2-{[4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Cloro-4-fluorofenil)-2-{[4-(4-clorofenil)-5-ciano-6-oxo-1,6-dihidropirimidin-2-YL]sulfanil}acetamida es un complejo compuesto orgánico conocido por sus posibles aplicaciones en varios campos científicos. Este compuesto presenta una estructura única que incluye grupos cloro, fluoro, ciano y sulfanyl, convirtiéndolo en un tema de interés para los investigadores en química, biología y medicina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de N-(3-Cloro-4-fluorofenil)-2-{[4-(4-clorofenil)-5-ciano-6-oxo-1,6-dihidropirimidin-2-YL]sulfanil}acetamida generalmente implica múltiples pasos. El proceso comienza con la preparación de la estructura principal de pirimidina, seguida de la introducción de los grupos cloro, fluoro y ciano. El paso final implica la adición del grupo sulfanyl en condiciones controladas para garantizar la estabilidad del compuesto.
Métodos de Producción Industrial: La producción industrial de este compuesto puede implicar síntesis a gran escala utilizando reactores automatizados y medidas estrictas de control de calidad. El proceso se optimiza para maximizar el rendimiento y la pureza, al mismo tiempo que se minimiza la producción de subproductos.
Tipos de Reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo sulfanyl, dando lugar a la formación de sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse al grupo ciano, convirtiéndolo en una amina.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o hidrogenación catalítica.
Sustitución: Se pueden emplear nucleófilos como aminas o tioles en condiciones básicas.
Productos Principales Formados:
Sulfoxidos y sulfonas: de la oxidación.
Aminas: de la reducción del grupo ciano.
Derivados sustituidos: de la sustitución nucleofílica.
Aplicaciones Científicas De Investigación
N-(3-Cloro-4-fluorofenil)-2-{[4-(4-clorofenil)-5-ciano-6-oxo-1,6-dihidropirimidin-2-YL]sulfanil}acetamida tiene diversas aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como inhibidor enzimático o modulador de receptores.
Medicina: Explorado por su potencial terapéutico en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de materiales avanzados y procesos químicos.
Mecanismo De Acción
El compuesto ejerce sus efectos interactuando con objetivos moleculares específicos, como enzimas o receptores. La presencia de múltiples grupos funcionales le permite formar varias interacciones, incluyendo enlaces de hidrógeno, fuerzas de van der Waals y enlaces covalentes. Estas interacciones pueden modular la actividad de las moléculas diana, lo que lleva a los efectos biológicos o químicos deseados.
Compuestos Similares:
N-(3-Cloro-4-fluorofenil)-2-{[4-(4-clorofenil)-5-ciano-6-oxo-1,6-dihidropirimidin-2-YL]sulfanil}acetamida: comparte similitudes con otros compuestos basados en pirimidina que presentan grupos cloro, fluoro y ciano.
Unicidad:
- La combinación de grupos cloro, fluoro, ciano y sulfanyl en una sola molécula proporciona propiedades químicas y reactividad únicas.
- Su capacidad de someterse a múltiples tipos de reacciones químicas lo convierte en un compuesto versátil para diversas aplicaciones.
Comparación Con Compuestos Similares
N-(3-Chloro-4-fluorophenyl)-2-{[4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamide: shares similarities with other pyrimidine-based compounds that feature chloro, fluoro, and cyano groups.
Uniqueness:
- The combination of chloro, fluoro, cyano, and sulfanyl groups in a single molecule provides unique chemical properties and reactivity.
- Its ability to undergo multiple types of chemical reactions makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C19H11Cl2FN4O2S |
|---|---|
Peso molecular |
449.3 g/mol |
Nombre IUPAC |
N-(3-chloro-4-fluorophenyl)-2-[[4-(4-chlorophenyl)-5-cyano-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H11Cl2FN4O2S/c20-11-3-1-10(2-4-11)17-13(8-23)18(28)26-19(25-17)29-9-16(27)24-12-5-6-15(22)14(21)7-12/h1-7H,9H2,(H,24,27)(H,25,26,28) |
Clave InChI |
FLNKEBHUYOZBHR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(C(=O)NC(=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Methoxyphenyl)-3,7,7-trimethyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11322465.png)
![4-[(3-methylbenzyl)sulfanyl]-1-(tetrahydrofuran-2-ylmethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11322473.png)
![1-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-3,5-dimethyl-1H-pyrazole](/img/structure/B11322475.png)
![2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11322485.png)
![2-(4-chloro-3-methylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11322490.png)


![N-(4-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B11322504.png)
![6,8-dimethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11322511.png)
![N-{3'-Acetyl-1-[(2-butoxyphenyl)methyl]-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-YL}acetamide](/img/structure/B11322520.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11322534.png)
![3-chloro-4-methoxy-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11322539.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11322552.png)
![(4-{4-[(4-Methylphenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazol-5-yl}piperazin-1-yl)(phenyl)methanone](/img/structure/B11322556.png)
